molecular formula C21H26O5 B4575107 4-[2-(4-tert-butylphenoxy)ethoxy]-3,5-dimethoxybenzaldehyde

4-[2-(4-tert-butylphenoxy)ethoxy]-3,5-dimethoxybenzaldehyde

Cat. No.: B4575107
M. Wt: 358.4 g/mol
InChI Key: YQWDTNVMKKCZKA-UHFFFAOYSA-N
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Description

4-[2-(4-tert-butylphenoxy)ethoxy]-3,5-dimethoxybenzaldehyde is a useful research compound. Its molecular formula is C21H26O5 and its molecular weight is 358.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 358.17802393 g/mol and the complexity rating of the compound is 397. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Structural Characterization

  • New Oxidovanadium(V) Complexes: Derivatives similar to 4-[2-(4-tert-butylphenoxy)ethoxy]-3,5-dimethoxybenzaldehyde have been synthesized and characterized, showing the formation of vanadium(V) complexes. These complexes feature supramolecular assemblies supported by hydrogen bonding, with DFT studies providing insights into their electronic structures (Back et al., 2012).

Chemical Reactions and Mechanisms

  • Electro-Methoxylation Reaction: The electrochemical oxidation of compounds related to this compound, such as 4-tert-butylcatechol, has been explored, demonstrating the methoxylation reaction mechanism and the formation of methoxyquinone derivatives (Nematollahi & Golabi, 2000).

Catalysis and Oxidation

  • Sulfonated Schiff Base Copper(II) Complexes: Research shows that sulfonated Schiff base copper(II) complexes, derived from similar structural frameworks, serve as efficient and selective catalysts in alcohol oxidation. These findings open up possibilities for their application in organic synthesis and industrial processes (Hazra et al., 2015).

Synthetic Applications

  • Synthesis of 4-Benzylidenamino-4,5-dihydro-1H-1,2,4-triazol-5-one Derivatives: This compound and its analogs have been synthesized from reactions with 3-ethoxy-4-hydroxybenzaldehyde, showcasing the compound's utility in creating heterocyclic structures which are significant in medicinal chemistry and material science (Yüksek et al., 2005).

Material Science and Optical Studies

  • Optical Studies of Metal Complexes: Metal complexes derived from 3,4-dimethoxy benzaldehyde [5-(2-hydroxyphenyl)-1,3,4-oxadiazol-2-yl]hydrazone, related structurally to the compound of interest, have been synthesized. Their optical properties were studied, indicating potential applications in the development of optical materials and sensors (Mekkey et al., 2020).

Properties

IUPAC Name

4-[2-(4-tert-butylphenoxy)ethoxy]-3,5-dimethoxybenzaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26O5/c1-21(2,3)16-6-8-17(9-7-16)25-10-11-26-20-18(23-4)12-15(14-22)13-19(20)24-5/h6-9,12-14H,10-11H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQWDTNVMKKCZKA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)OCCOC2=C(C=C(C=C2OC)C=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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